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Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454

Introduction

Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule
antagonist of a4-integrin. It is a prodrug that is rapidly converted in the liver to its active
metabolite, carotegrast (HCA2969), which is responsible for the therapeutic effect.
Carotegrast methyl is being developed for the treatment of inflammatory bowel diseases (IBD),
such as ulcerative colitis. This technical guide provides a comprehensive overview of the
preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and
initial safety profile of carotegrast methyl, providing a foundation for its clinical development.

Mechanism of Action

Carotegrast methyl exerts its anti-inflammatory effects by targeting the migration of
lymphocytes into inflamed tissues.[1] Its active metabolite, carotegrast, is a potent and
selective antagonist of a4-integrins, specifically o431 (also known as Very Late Antigen-4, VLA-
4) and a437.[2] These integrins are expressed on the surface of lymphocytes and play a crucial
role in their adhesion to and transmigration across the vascular endothelium into sites of
inflammation.

In the context of inflammatory bowel disease, the interaction between a437 integrin on
lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which
is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the
recruitment of inflammatory cells to the gut.[3] The a4B1 integrin interacts with Vascular Cell
Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various
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tissues, including the gut. By blocking these interactions, carotegrast inhibits the trafficking of

pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]
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Caption: Mechanism of action of carotegrast methyl.

Data Presentation
In Vitro Binding Affinity and Potency

The binding affinity and inhibitory potency of carotegrast's active metabolite, HCA2969, were
assessed using various cell lines. The data demonstrates a high affinity and potent antagonism
for both human and mouse 04 integrins.

Target Species Cell Line Parameter Value Reference
04B1 Integrin Human Jurkat KD 0.32nM [2]

IC50 5.8 nM [2]

0437 Integrin -~ Human RPMI-8866 KD 0.46 nM [2]

IC50 1.4 nM [2]

0437 Integrin Mouse TK-1 KD 0.2nM [2]

IC50 26 nM [2]

In Vivo Pharmacodynamics in Mice

Oral administration of carotegrast methyl in mice demonstrated a dose-dependent effect on
lymphocyte trafficking.
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Study Animal Model Dosing Key Findings Reference
Dose-dependent
Single oral doses inhibition of
Lymphocyte ]
) BALB/c mice of 0.3, 3, and 30 lymphocyte [2]
Homing )
mg/kg homing to
Peyer's patches.
Dose-dependent
Peripheral Single oral doses  increase in
Lymphocyte BALB/c mice of 0.3, 3, and 30 peripheral [2]
Count mg/kg lymphocyte
counts.

Efficacy in a Mouse Model of Colitis

Carotegrast methyl demonstrated significant efficacy in a preclinical model of colitis.

Study Animal Model Treatment Key Findings Reference
Dose-dependent
prevention of
o 0.03-1% colitis
IL-10 Deficient T-
carotegrast development,

cell Transfer SCID mice

Colitis

methyl in diet for
15 days

including
reduced colon
weight and T-cell

infiltration.

Experimental Protocols
In Vitro Binding Assays

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of
HCA2969 for o431 and o437 integrins.

Cell Lines:
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o Jurkat cells: Expressing human a41 integrin.[2]

 RPMI-8866 cells: Expressing human o437 integrin.[2]

e TK-1 cells: Murine T-cell lymphoma line expressing mouse o437 integrin.[2]
General Protocol:

o Cell Preparation: Cells are cultured under standard conditions and harvested.

e Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin
(e.g., VCAM-1 for 0431, MAdCAM-1 for a4f37) is incubated with the cells in the presence of
varying concentrations of HCA2969.

 Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.
e Washing: Unbound ligand is removed by washing the cells.

o Detection: The amount of bound ligand is quantified using flow cytometry or scintillation
counting.

o Data Analysis: KD and IC50 values are calculated from the binding data using appropriate
pharmacological models. A more detailed, generalized protocol for integrin binding assays
often involves coating plates with the integrin ligand, adding the integrin-expressing cells,
and then detecting cell adhesion.
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In Vitro Integrin Binding Assay Workflow
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Caption: Workflow for in vitro integrin binding assay.

Mouse Model of Colitis
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Objective: To evaluate the in vivo efficacy of carotegrast methyl in a relevant animal model of
colitis.

Animal Model:

o |IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key
features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10
deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This
leads to the development of a progressive, chronic colitis.

Experimental Protocol:
o T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.
o T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.

o Treatment: Mice are administered carotegrast methyl orally, typically mixed in their diet at
concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control
group receives a standard diet.

» Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool
consistency.

e Endpoint Analysis: At the end of the study, various parameters are assessed, including:

[¢]

Colon weight/length ratio: An indicator of inflammation and edema.

o Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration,
and architectural changes.

o Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to
guantify immune cell infiltration into the colon.

o Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-y, TNF-q)
in colon tissue homogenates.
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IL-10 Deficient T-cell Transfer Colitis Model Workflow

Isolate CD4+CD45RBhigh T-cells
from IL-10-/- Mice

i

Adoptively Transfer T-cells
into SCID Mice

Assign to Treatment Groups

Treatment

Oral Administration of
Carotegrast Methyl in Diet

N/

Monitor Clinical Signs
(Weight Loss, Stool Consistency)

i

Endpoint Analysis:
- Colon Weight/Length
- Histology
- Immunohistochemistry
- Cytokine Levels

Standard Diet

Click to download full resolution via product page

Caption: Experimental workflow for the mouse model of colitis.
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Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for carotegrast methyl in animal
models are not extensively available in the public domain. However, clinical studies in healthy
male subjects have provided some insights. A study investigating the effect of food on a single
high dose of carotegrast methyl showed that food reduced the systemic exposure of both
carotegrast methyl and its active metabolite, carotegrast.[4] Another clinical study on drug-
drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic
anion transporter polypeptides, significantly increased the exposure to carotegrast.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose
toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity
studies, are standard requirements for drug development. While the results of these studies for
carotegrast methyl are not publicly detailed, the progression to and approval for clinical use in
Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]

Conclusion

The preclinical data for carotegrast methyl strongly support its mechanism of action as a
selective a4-integrin antagonist. In vitro studies have demonstrated the high binding affinity and
potent inhibitory activity of its active metabolite, carotegrast, against both o431 and o437
integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in
preventing the development of intestinal inflammation. The pharmacodynamic effects of
carotegrast methyl, characterized by an increase in peripheral lymphocyte counts, are
consistent with its mechanism of action. While detailed preclinical pharmacokinetic and
toxicology data in animals are limited in publicly accessible literature, the successful clinical
development and approval in Japan indicate that a thorough preclinical safety and
pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities.
This body of preclinical work has been instrumental in establishing the scientific rationale for
the clinical investigation of carotegrast methyl as a novel oral therapy for ulcerative colitis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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